N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide
Overview
Description
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of the sulfanyl group and the acetamide moiety in this compound adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide can be approached through various methods. One common route involves the reaction of 2-mercaptoethylamine with acetic anhydride to form N-(2-sulfanylethyl)acetamide. This intermediate can then be reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of catalysts like L-proline can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides and tetrazoles.
Scientific Research Applications
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide involves its interaction with molecular targets through the tetrazole ring and the sulfanyl group. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-sulfanylethyl)acetamide: Lacks the tetrazole ring but has similar sulfanyl and acetamide functionalities.
5-mercapto-1H-tetrazole: Contains the tetrazole ring and sulfanyl group but lacks the acetamide moiety.
N-(2-cyanoethyl)acetamide: Contains the acetamide moiety but has a cyano group instead of the tetrazole ring.
Uniqueness
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide is unique due to the combination of the tetrazole ring, sulfanyl group, and acetamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5OS/c1-3(11)6-4(2-12)5-7-9-10-8-5/h4,12H,2H2,1H3,(H,6,11)(H,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUUFVWYQTZDSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C1=NNN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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